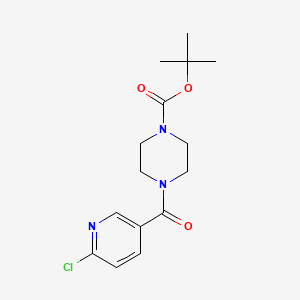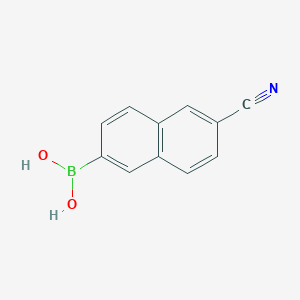
(6-Cyanonaphthalen-2-yl)boronic acid
描述
(6-Cyanonaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a naphthalene ring with a cyano group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
作用机制
Target of Action
The primary target of (6-Cyanonaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the this compound interacts with the palladium catalyst through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability and efficacy of the compound. Furthermore, the compound’s success in the SM coupling reaction is also due to its relatively stable nature and its tolerance to various functional groups .
生化分析
Biochemical Properties
They are often used in the Suzuki-Miyaura cross-coupling reactions, which is a type of carbon-carbon bond-forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer a group to a metal catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyanonaphthalen-2-yl)boronic acid typically involves the lithiation of 2-cyanonaphthalene followed by the reaction with a boron source. One common method includes the treatment of 2-cyanonaphthalene with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of trimethyl borate. The reaction mixture is then warmed to room temperature, treated with hydrochloric acid, and extracted to yield the desired boronic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable versions of the laboratory synthesis methods. These methods are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
化学反应分析
Types of Reactions
(6-Cyanonaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be replaced by other functional groups through various substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.
Oxidation: Phenols or quinones.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
(6-Cyanonaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific electronic properties.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(6-Methoxynaphthalen-2-yl)boronic Acid: Another naphthalene-based boronic acid with a methoxy group instead of a cyano group.
2-Naphthylboronic Acid: Lacks the cyano group but shares the naphthalene core structure.
Uniqueness
(6-Cyanonaphthalen-2-yl)boronic acid is unique due to the presence of the cyano group, which can influence the electronic properties of the compound and its reactivity in various chemical reactions. This makes it particularly useful in the synthesis of compounds where electronic modulation is desired.
属性
IUPAC Name |
(6-cyanonaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZGAYUQAAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


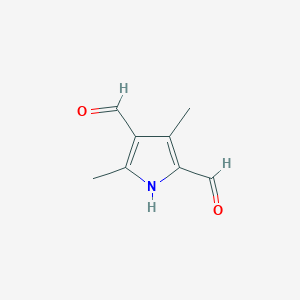
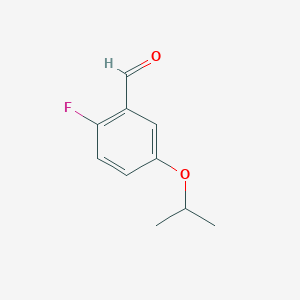
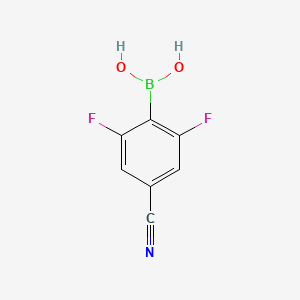
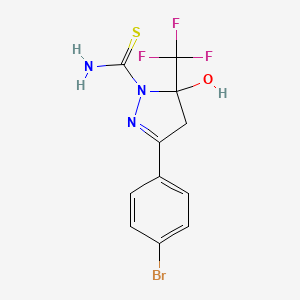
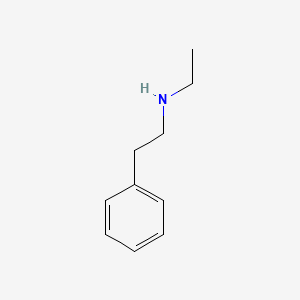
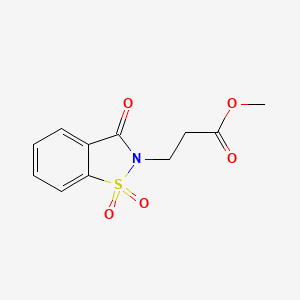
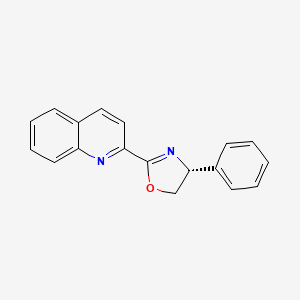
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)
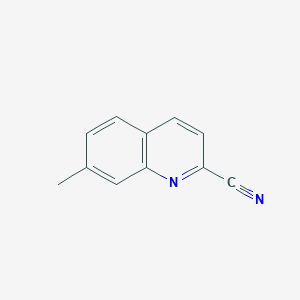
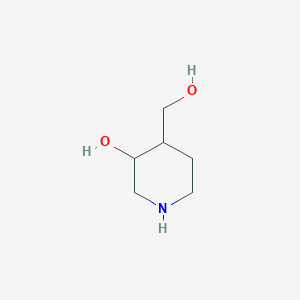
![1H-Pyrazole, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3116915.png)
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)
